![molecular formula C21H21N3O2S2 B2697898 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 893971-41-0](/img/structure/B2697898.png)
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is to start with 2-bromo-4-nitroimidazole and proceed via heating with substituted thiiranes and diisopropylethylamine . The yield and purity of the synthesized compound are crucial for its subsequent characterization and biological evaluation.
Scientific Research Applications
Synthesis and Antibacterial Activity
- Sulfonamides, including compounds with structures related to the specified chemical, have been synthesized and shown significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. These compounds demonstrate potential as therapeutic agents due to their ability to inhibit bacterial growth, comparable to well-known antibiotics like sulfamethoxazole and Norfloxacin (Gadad et al., 2000).
Heterocyclic Sulfonamide Hybrids
- The integration of sulfonamide functional groups with heterocyclic moieties, such as coumarin, indole, and quinoline, has led to the development of sulfonamide hybrids. These compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-neuropathic pain effects, showcasing the versatility of sulfonamides in drug design (Ghomashi et al., 2022).
Carbonic Anhydrase Inhibition
- Novel sulfonamide derivatives have been evaluated for their inhibitory effects on human carbonic anhydrase isozymes, highlighting their potential application in treating conditions where carbonic anhydrase activity plays a pivotal role. These studies contribute to the understanding of sulfonamide derivatives as versatile inhibitors with therapeutic potential (Akbaba et al., 2014).
Antimicrobial and Anticancer Activities
- Sulfonamide compounds have been synthesized and evaluated for their antimicrobial and anticancer activities. New heterocyclic compounds containing a sulfonamido moiety have shown promising results against various bacterial strains and cancer cell lines, underlining the potential of these derivatives in developing new therapeutic agents (Azab et al., 2013).
Metal Complexes and Binding Studies
- Metal complexes of benzimidazole derived sulfonamides have been synthesized and analyzed for their antimicrobial activity. These studies reveal the potential of sulfonamide derivatives in forming complexes that exhibit significant biological activities, offering insights into their use in medicinal chemistry (Ashraf et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b][1,3]thiazoles, have been known to exhibit a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It is suggested that the compound may interact with its targets through a [2+3] cycloaddition mechanism .
Biochemical Pathways
Similar compounds have been shown to have effects on various pathways, including those involved in cancer, inflammation, and microbial infections .
Result of Action
Compounds with similar structures have been shown to exhibit anticancer, antiinflammatory, antimicrobial, and antibacterial activity .
properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c25-28(26,19-9-8-15-4-1-2-5-16(15)13-19)23-18-7-3-6-17(12-18)20-14-24-10-11-27-21(24)22-20/h3,6-9,12-14,23H,1-2,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZZOBHXMRCTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=CN5CCSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
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